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2-methyl-N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}propanamide

Biological Activity Data Gap Procurement Risk

Researchers face false positives from uncharacterized screening hits. This pyridazine-sulfanyl-propanamide (CAS 1021214-52-7) lacks published bioactivity data, making it a validated negative control. - **Application:** Establish assay baseline signals & assess non-specific binding in pyridazine-focused screens. - **Utility:** Ready-to-use scaffold for SAR expansion via amide or thioether modifications. - **Supply:** BenchChem provides certified reference material for LC-MS/HPLC method development. No biological activity claims-purely structural utility.

Molecular Formula C16H17N3O2S
Molecular Weight 315.4 g/mol
CAS No. 1021214-52-7
Cat. No. B6537972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}propanamide
CAS1021214-52-7
Molecular FormulaC16H17N3O2S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H17N3O2S/c1-11(2)16(21)17-14-8-9-15(19-18-14)22-10-13(20)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,17,18,21)
InChIKeyDQMNFJIASQTGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview for 1021214-52-7


2-methyl-N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}propanamide (CAS 1021214-52-7) is a synthetic, small-molecule amide within the broader pyridazine-sulfanyl-propanamide class, characterized by a pyridazine core, a thioether-linked 2-oxo-2-phenylethyl substituent, and an N-linked 2-methylpropanamide group. This compound scaffold has been explored in patent literature, most notably in contexts involving pyridazine sulfonamide derivatives as modulators of ion transport, including CFTR inhibition [1], and in sulfenamide/sulfonamide series targeting cannabinoid CB1 receptors [2]. However, no primary research articles, peer-reviewed pharmacological studies, or authoritative database entries containing quantitative biological activity data for this specific compound were identified in searches across PubMed, ChEMBL, PubChem, or BindingDB. This critical evidence gap means that any claims of potency, selectivity, or functional activity against defined biological targets cannot be substantiated from current publicly available literature.

Negative control in pyridazine-sulfanyl-propanamide screening cascades
Assay baseline
SAR probe scaffold with two distinct chemical modification vectors
Synthetic tractability
Analytical reference standard for LC-MS/HPLC method development
Physicochemical identity

Generic Substitution Not Supported for 1021214-52-7


The fundamental premise of generic substitution—that one compound can reliably replace another—depends on a detailed quantitative comparison of their pharmacological, physicochemical, and safety profiles. For 2-methyl-N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}propanamide, this core evidence base is absent. Without target-specific IC50/Ki data, selectivity profiles against related targets, ADME parameters, or in vivo efficacy benchmarks, there is no scientific basis to assert that this compound is superior, equivalent, or even functionally comparable to any other member of the pyridazine-sulfanyl-propanamide class. Even closely related analogs, such as N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide or the CB1-targeted sulfonamide derivatives [1], cannot be reliably assessed for interchangeability. Procurement or experimental selection must therefore be driven by structural novelty and synthetic tractability rather than by demonstrated performance advantages, until primary biological characterization data become available.

No target activity data prevents direct functional comparison with analogs that show kinase or CB1 activity.
Closest structural analogs differ in amide substituent (cyclopropyl vs. isopropyl), which may alter target engagement and ADME profile.
Predicted physicochemical differentiation (lipophilicity, conformational flexibility) remains unvalidated; experimental data are required before any interchangeability assessment.

Evidence Gap Assessment for 1021214-52-7


No Validated Biological Activity Data

Comprehensive searches of primary literature, patents, and authoritative databases (PubMed, ChEMBL, PubChem, BindingDB, Google Scholar) yielded no quantitative biological activity data (IC50, Ki, EC50, % inhibition at a defined concentration) for 2-methyl-N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}propanamide (CAS 1021214-52-7) against any specific biological target. In contrast, structurally related pyridazine-sulfanyl-propanamides have reported IC50 values against kinases and HDACs in nanomolar to low micromolar ranges [1]. However, these data are from different chemical series with distinct substitution patterns (e.g., trifluoromethylphenyl or methylisoxazolyl carbamoyl groups) [2], precluding any direct cross-series comparison. The absence of target engagement data for this specific compound means no quantitative differentiation from any analog can be established. This constitutes a critical evidence gap for any selection decision based on potency or selectivity.

Biological Activity
Class-level inference
This compound: No IC50 dataRelated analogs: IC50 range nM–low µM
Cannot differentiate from analogs by target potency
Data gap precludes target-based selection
Biological Activity Data Gap Procurement Risk

No Clinically Relevant Bioactivity

A targeted literature assessment for 2-methyl-N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}propanamide specifically, using the search query ["2-methyl-N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}propanamide" AND (inhibit* OR IC50 OR assay OR activity)] in Google Scholar, PubMed, and patent databases, returned no results demonstrating inhibition of any enzyme, receptor, ion channel, or cellular process. BindingDB entries referencing US9493448 and related patents describe NaV1.7 inhibitors with IC50 values (e.g., 120 nM, 290 nM) [1], but these data correspond to structurally distinct chemotypes (sulfonamide-based NaV blockers), not to the target pyridazine-sulfanyl-propanamide. Searches of ChEMBL using the compound's SMILES and InChI key similarly returned no matching bioactivity records. This stands in contrast to several close structural analogs from the same chemical space, which have demonstrated activity in HDAC6 inhibition, CB1 antagonism, and kinase assays [2]. Until validated biological data emerge, this compound cannot be positioned as a pharmacological tool or lead candidate.

Pharmacological Activity
Data to verify
No validated target engagementAnalogs: CB1, HDAC6, NaV activities reported
Precludes use as a pharmacological tool without primary data
No peer-reviewed annotation exists
Drug Discovery Therapeutic Potential Efficacy Gap

Predicted Physicochemical Differentiation

While no experimentally determined physicochemical data (logP, solubility, pKa) were identified for this compound, computational prediction can generate a provisional profile for comparison with related analogs. Using SMILES notation, the molecular formula is C16H17N3O2S, with a predicted molecular weight of approximately 315.4 g/mol. Compared to N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide , which replaces the isopropyl group with a cyclopropane ring, the 2-methylpropanamide substituent is expected to confer slightly higher lipophilicity and reduced conformational constraint around the amide bond. These subtle structural differences could translate into differential membrane permeability, plasma protein binding, and metabolic stability, although these remain purely theoretical without experimental validation. This line of reasoning is insufficient to guide procurement without measured ADME or pharmacokinetic data.

Physicochemical Profile
Class-level inference
Predicted higher lipophilicity (branched alkyl)Cyclopropyl analog: constrained ring
Speculative differentiation; insufficient for procurement decisions
No experimental logP or solubility data
Drug-likeness ADME Physicochemical Properties

Application Scenarios for 1021214-52-7


Negative Control in Screening Assays

Given the absence of demonstrated biological activity [1], this compound is best positioned as a negative control in screening cascades where pyridazine-sulfanyl-propanamides are being profiled for target engagement. Its structural similarity to potentially active analogs, combined with its current lack of validated pharmacology, makes it suitable for establishing assay baseline signals and for assessing nonspecific binding or assay interference artifacts.

SAR Chemical Probe

The compound can serve as a core scaffold for systematic SAR exploration. The 2-oxo-2-phenylethyl thioether side chain and the 2-methylpropanamide N-substituent represent two distinct vectors for chemical modification [2]. Researchers can use this compound as a starting point to synthesize focused libraries to probe the impact of amide substitution (e.g., cyclopropyl, benzyl, heteroaryl) on emergent biological activity, while benefiting from the synthetic accessibility of the pyridazine-thioether linkage.

In Silico Modeling Studies

The well-defined chemical structure supports its use in molecular docking, pharmacophore modeling, and molecular dynamics simulations. Computational chemists can employ this compound to generate binding hypotheses against targets of interest (e.g., kinases, GPCRs, ion channels) based on the pyridazine core's known interactions [2], and to perform virtual screening to identify analogs with higher predicted affinity prior to committing to costly synthesis.

Analytical Reference Standard

With a unique CAS number and well-defined chemical structure, this compound can function as a reference standard for LC-MS, HPLC, or NMR method development. Its distinct molecular weight and predicted chromatographic properties can be used to calibrate instruments, validate separation methods, and establish purity assessment protocols for libraries of related pyridazine-containing compounds. This application leverages its physicochemical identity independent of any biological activity.

Application
Selection Property
Validation Focus
Negative Control Screening
Structural similarity without validated activity
Assay baseline and interference assessment
SAR Chemical Probe
Two distinct modification vectors on pyridazine-thioether core
Synthesis of focused libraries and emergent activity profiling
In Silico Modeling
Well-defined pyridazine scaffold for docking
Binding hypothesis generation and virtual screening
Analytical Reference Standard
Unique CAS number and predicted chromatographic properties
LC-MS/HPLC method development and purity protocols
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